molecular formula C16H22N2O4 B5659537 ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate

ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate

Cat. No. B5659537
M. Wt: 306.36 g/mol
InChI Key: CRPHDFPPYRBRFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate involves the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. This process yields a product where the piperazine ring adopts a chair conformation, indicating a specific spatial arrangement that influences its chemical behavior and applications (Faizi, Ahmad, & Golenya, 2016).

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate is characterized by two independent molecules in the asymmetric unit, both showing a similar conformation. The dihedral angles formed between the piperazine ring and the benzene ring provide insights into the stability and reactivity of the compound (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Various studies focus on derivatives and analogs of ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate to explore its chemical reactions and properties. For instance, modifications on its amide bond and alkyl chain have been shown to affect its affinity towards certain receptors, highlighting its versatile chemical properties and potential for targeted applications (Perrone et al., 2000).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, play a crucial role in the compound's applicability in material science and pharmaceuticals. For example, its crystalline form and hydrogen bonding capabilities can significantly influence its solubility, stability, and bioavailability (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate are essential for its function and efficacy in various applications. Studies on its derivatives provide insights into the relationship between structure and function, enabling the design of compounds with optimized properties for specific uses (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

ethyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)15(19)17-9-11-18(12-10-17)16(20)22-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPHDFPPYRBRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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